benzyl N-[2-(4,4-dimethyl-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]carbamate benzyl N-[2-(4,4-dimethyl-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]carbamate
Brand Name: Vulcanchem
CAS No.: 4576-16-3
VCID: VC4594051
InChI: InChI=1S/C16H20N2O4/c1-15(2,12-17-16(3,4)13(19)22-12)18-14(20)21-10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,18,20)
SMILES: CC1(C(=O)OC(=N1)C(C)(C)NC(=O)OCC2=CC=CC=C2)C
Molecular Formula: C16H20N2O4
Molecular Weight: 304.346

benzyl N-[2-(4,4-dimethyl-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]carbamate

CAS No.: 4576-16-3

Cat. No.: VC4594051

Molecular Formula: C16H20N2O4

Molecular Weight: 304.346

* For research use only. Not for human or veterinary use.

benzyl N-[2-(4,4-dimethyl-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]carbamate - 4576-16-3

Specification

CAS No. 4576-16-3
Molecular Formula C16H20N2O4
Molecular Weight 304.346
IUPAC Name benzyl N-[2-(4,4-dimethyl-5-oxo-1,3-oxazol-2-yl)propan-2-yl]carbamate
Standard InChI InChI=1S/C16H20N2O4/c1-15(2,12-17-16(3,4)13(19)22-12)18-14(20)21-10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,18,20)
Standard InChI Key YQHDVHOCQLVKDR-UHFFFAOYSA-N
SMILES CC1(C(=O)OC(=N1)C(C)(C)NC(=O)OCC2=CC=CC=C2)C

Introduction

Chemical Structure and Physicochemical Properties

Benzyl N-[2-(4,4-dimethyl-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]carbamate features a carbamate group (-O-C(=O)-N<\text{-O-C(=O)-N<}) linked to a benzyl moiety and a substituted oxazoline ring. The oxazoline component (4,4-dimethyl-5-oxo-4,5-dihydro-1,3-oxazol-2-yl) introduces rigidity and electron-withdrawing characteristics, which influence reactivity in synthetic applications .

Synthesis and Manufacturing

The synthesis of benzyl N-[2-(4,4-dimethyl-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]carbamate involves multi-step organic reactions. A plausible route includes:

  • Oxazoline Ring Formation: Cyclocondensation of 2-amino-2-methylpropanol with a diketone derivative under acidic conditions to yield the 4,4-dimethyl-5-oxo-4,5-dihydro-1,3-oxazole intermediate .

  • Carbamate Coupling: Reaction of the oxazoline intermediate with benzyl chloroformate in the presence of a base such as triethylamine to install the carbamate group.

Suppliers like Nanjing Shizhou Biology Technology Co., Ltd., and VulcanChem list this compound as a catalog item, indicating scalability for research-grade batches .

Applications in Research and Industry

Organic Synthesis

The compound serves as a versatile building block in medicinal chemistry. Its oxazoline ring is a common motif in ligands for asymmetric catalysis, while the carbamate group acts as a protecting group for amines during multi-step syntheses .

SupplierLocationPurityPackaging Options
Nanjing Shizhou Biology Technology Co., Ltd.China>95%100 mg to 10 g
VulcanChemUSAResearch-grade250 mg to 5 g

Pricing varies by quantity, with research-scale quantities (100 mg) priced at approximately $150–$300. Custom synthesis services are available for large-scale orders .

Future Research Directions

  • Pharmacological Profiling: Screening for bioactivity against disease-relevant targets such as kinases or GPCRs.

  • Process Optimization: Developing greener synthetic routes using catalytic methodologies.

  • Material Science: Exploring applications in polymer chemistry as a crosslinking agent.

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